(s,Rp)-ph-diaphox

Description

Significance of Chiral Ligands in Enantioselective Synthesis

The precise control over the three-dimensional arrangement of atoms within a molecule is paramount in modern chemical synthesis, particularly in the pharmaceutical, agrochemical, and fine chemical industries. Many biologically active molecules exist as enantiomers – non-superimposable mirror images – where only one enantiomer may possess the desired therapeutic effect, while the other could be inactive or even harmful. Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer over the other. This is typically achieved through the use of chiral catalysts, which create a specific chiral environment that guides the reaction pathway towards the desired stereoisomer chiralpedia.compnas.orgwikipedia.org. Chiral ligands, when coordinated to a metal center, are instrumental in this process, as they dictate the stereochemical outcome of the catalytic transformation by influencing the geometry and electronic properties of the active catalytic species pnas.orgwikipedia.orgmdpi.com.

Overview of Phosphine-Oxazoline Ligands (Diaphox Family)

Phosphine-oxazoline (PHOX) ligands represent a highly successful and versatile class of chiral ligands widely employed in asymmetric catalysis wikipedia.orgtaylorfrancis.comsigmaaldrich.comontosight.aiurv.catpsu.eduacs.orgresearcher.life. These ligands are characterized by the presence of both a phosphine (B1218219) moiety and an oxazoline (B21484) ring, typically linked by a backbone. This P,N-bidentate coordination mode allows them to chelate to transition metal centers, such as palladium, iridium, and rhodium, forming stable and catalytically active complexes wikipedia.orgwikipedia.orgsigmaaldrich.comontosight.aipsu.edu. The chiral information is primarily conveyed by the stereogenic center(s) within the oxazoline ring, which can be readily synthesized from readily available chiral amino alcohols taylorfrancis.comurv.catpsu.eduacs.org. The modular nature of PHOX ligands allows for facile modification of their steric and electronic properties by altering the substituents on the phosphine group, the oxazoline ring, or the backbone, enabling fine-tuning for specific catalytic applications taylorfrancis.comsigmaaldrich.comurv.catpsu.edu. The Diaphox family is a notable subclass within the broader PHOX ligand landscape, often derived from amino acids, and has demonstrated significant efficacy in various asymmetric transformations thieme-connect.comresearchgate.netjst.go.jp.

Historical Development and Evolution of Diaphox Ligands

The development of phosphine-oxazoline ligands gained significant momentum with the pioneering work of researchers like Pfaltz, Helmchen, and Williams, who introduced these modular P,N-ligands as effective alternatives to traditional C2-symmetric ligands psu.eduorgsyn.org. While C2-symmetric ligands offered advantages in simplifying reaction pathways, non-symmetric ligands like PHOXs proved to be equally, if not more, effective in certain catalytic systems psu.edu. The Diaphox family, in particular, emerged around 2004 thieme-connect.com, building upon the success of PHOX scaffolds. Their design often incorporates a chiral backbone derived from amino acids, leading to ligands with specific stereochemical configurations such as (S,Rp)-ph-Diaphox researchgate.net. The evolution of these ligands has been marked by continuous structural modifications to enhance catalytic activity, enantioselectivity, and substrate scope across a growing array of asymmetric reactions taylorfrancis.comurv.catacs.orgnih.gov.

Research Focus and Scope for this compound

The this compound ligand, a P-chirogenic diaminophosphine oxide derived from L-aspartic acid, has garnered considerable attention for its exceptional performance in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions researchgate.netjst.go.jpacs.orgnih.govthieme-connect.comresearchgate.net. This specific ligand structure, featuring a phenyl group on the phosphine and a defined stereochemistry at both the oxazoline and phosphorus centers, has proven highly effective in inducing high levels of enantioselectivity and yield in a variety of challenging transformations researchgate.netthieme-connect.com.

The primary research focus for this compound has been its application in the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. Notably, it has been successfully employed in the allylic alkylation of various substrates, including 2-substituted cycloalkenyl carbonates with malonate nucleophiles acs.orgnih.govthieme-connect.comresearchgate.net. Furthermore, its utility has been demonstrated in the asymmetric allylic alkylation with nitromethane (B149229), leading to the enantioselective synthesis of important chiral molecules such as (R)-preclamol and (R)-baclofen researchgate.netjst.go.jp. The ligand's ability to facilitate these reactions with high efficiency and stereocontrol underscores its significance as a powerful tool in modern synthetic chemistry.

Key Catalytic Applications and Research Findings

The efficacy of this compound as a chiral ligand is best illustrated through its performance in specific catalytic reactions. Its application in palladium-catalyzed asymmetric allylic alkylation (AAA) has yielded remarkable results, showcasing its ability to control stereochemistry with precision.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This compound, often used in conjunction with palladium precursors like [η³-C₃H₅PdCl]₂, has been instrumental in achieving high enantioselectivities in the allylic alkylation of various substrates. A key application involves the reaction of 2-substituted cycloalkenyl carbonates with malonate nucleophiles. In these transformations, the use of this compound as a ligand, along with additives like LiOAc and BSA (N,O-bis(trimethylsilyl)acetamide), has consistently delivered the desired products in excellent yields and high enantiomeric excesses (ee), often exceeding 90% acs.orgnih.govthieme-connect.comresearchgate.net.

Another significant area of application is the allylic alkylation with nitromethane. This reaction, crucial for introducing nitro groups which can be further transformed, has been effectively catalyzed by palladium complexes bearing this compound. Studies have reported the enantioselective synthesis of valuable chiral intermediates and target molecules, such as (R)-preclamol and (R)-baclofen, with enantioselectivities ranging from 92% to 98% ee researchgate.netjst.go.jp.

Data Table: Catalytic Performance of this compound in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Reaction Type | Substrate | Nucleophile | Catalyst System | Yield (%) | Enantioselectivity (ee) (%) | Reference(s) |

| Allylic Alkylation | 2-Substituted cycloalkenyl carbonate | Malonate | Pd catalyst, this compound, LiOAc, BSA | 94-99 | 86-92 | acs.orgnih.govthieme-connect.comresearchgate.net |

| Allylic Alkylation with Nitromethane | 1,3-Diaryl allyl carbonate | Nitromethane | Pd catalyst, this compound | High | 92-98 | researchgate.netjst.go.jp |

| Synthesis of (R)-preclamol and (R)-baclofen precursor via Allylic Alkylation | Specific allylic carbonate precursors | Nitromethane | Pd catalyst, this compound | Not specified | High | researchgate.netjst.go.jp |

Note: "Pd catalyst" typically refers to a palladium precursor such as Pd₂(dba)₃ or [η³-C₃H₅PdCl]₂.

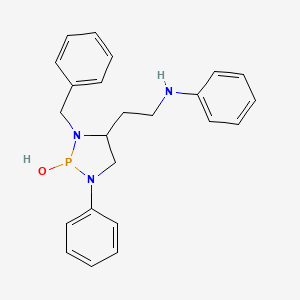

Structure

3D Structure

Properties

Molecular Formula |

C23H26N3OP |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-[2-(3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl)ethyl]aniline |

InChI |

InChI=1S/C23H26N3OP/c27-28-25(18-20-10-4-1-5-11-20)23(16-17-24-21-12-6-2-7-13-21)19-26(28)22-14-8-3-9-15-22/h1-15,23-24,27H,16-19H2 |

InChI Key |

XOXGYLKAHOXZFO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(P(N1C2=CC=CC=C2)O)CC3=CC=CC=C3)CCNC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for S,rp Ph Diaphox

Retrosynthetic Analysis of the (s,Rp)-ph-Diaphox Scaffold

The retrosynthetic analysis of this compound typically involves disconnecting the molecule into its key chiral and phosphine-containing fragments. The primary disconnection strategy leads back to a chiral amino alcohol or diamine precursor, which serves as the source of chirality for the ligand's backbone, and a phosphorus-containing reagent. The chiral center on the backbone, which forms part of the oxazoline (B21484) ring, is derived from a chiral starting material, most notably L-aspartic acid. The phosphine (B1218219) oxide functionality, with its P-stereocenter, is introduced through a reaction with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), followed by hydrolysis.

Stereoselective Synthesis of Precursor Building Blocks

The precise stereochemistry of this compound is established through the careful synthesis of its constituent chiral building blocks.

Chiral Backbone Synthesis

The stereoselective synthesis of the ligand's backbone originates from L-aspartic acid, a naturally occurring and enantiomerically pure amino acid. L-aspartic acid undergoes a series of chemical transformations, typically involving protection, functional group manipulation, and reduction steps, to yield a chiral triamine intermediate. This triamine intermediate contains the stereochemical information that will ultimately define the (S) configuration at the chiral center of the oxazoline moiety within the final ligand structure. researchgate.netresearchgate.net

Phosphine Moiety Introduction and Stereocontrol

The phosphine component is incorporated into the molecular structure through the reaction of the chiral triamine intermediate with phosphorus trichloride (PCl₃) in the presence of a base, such as triethylamine. This reaction is critical as it is designed to be diastereoselective, controlling the stereochemical outcome at the phosphorus atom to afford the desired (Rp) configuration. The resulting phosphine intermediate is subsequently hydrolyzed to yield the final diaminophosphine oxide (DIAPHOX) ligand. researchgate.netresearchgate.netuni-goettingen.de

Coupling Strategies and Reaction Conditions for Ligand Assembly

The assembly of this compound from its precursors involves a sequence of reactions designed to maintain and establish the required stereochemistry.

Formation of the Chiral Triamine: The synthesis begins with the conversion of L-aspartic acid into a chiral triamine. This process typically involves protecting the carboxylic acid and amine functionalities of L-aspartic acid, followed by reduction and deprotection steps to generate the triamine. researchgate.netresearchgate.net

Phosphorylation and Diastereoselective P-Stereocenter Formation: The chiral triamine is then reacted with phosphorus trichloride (PCl₃). This reaction is usually carried out in an inert solvent, such as benzene (B151609) or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to room temperature) and in the presence of a stoichiometric amount of a base, like triethylamine, to scavenge the hydrogen chloride generated. The diastereoselective nature of this phosphorylation step is crucial for establishing the (Rp) configuration at the phosphorus atom. researchgate.netresearchgate.netuni-goettingen.de

Hydrolysis to Phosphine Oxide: Following the formation of the phosphine intermediate, a hydrolysis step is performed to convert it into the stable phosphine oxide form, yielding the final this compound ligand. researchgate.netresearchgate.net

Purification and Characterization Techniques for Synthetic Intermediates and Final Ligand

Rigorous purification and characterization are essential to confirm the identity, purity, and stereochemical integrity of this compound.

Purification: After the synthesis, crude reaction mixtures are typically subjected to purification. Common methods include column chromatography, often using silica (B1680970) gel as the stationary phase with appropriate solvent systems (e.g., mixtures of ethyl acetate (B1210297) and hexane), and recrystallization from suitable solvents. researchgate.netresearchgate.netmdpi.com

Characterization: The structure and purity of this compound are elucidated using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and particularly ³¹P NMR, is indispensable for confirming the molecular structure and assessing the stereochemistry at the phosphorus center. researchgate.netresearchgate.netsciforum.net Mass Spectrometry (MS) is employed to verify the molecular weight. nih.gov Physical properties such as melting point (reported as 131–132 °C) and solubility in common organic solvents (e.g., dichloromethane, toluene, THF, acetonitrile) are also determined. researchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation with S,rp Ph Diaphox

General Principles of Chiral Ligand-Metal Coordination

The fundamental role of a chiral ligand in asymmetric catalysis is to create a stereochemically defined environment around a metal center pnas.orge-bookshelf.decsic.es. This environment, often referred to as a "chiral pocket," influences the interaction between the metal-bound substrate and the incoming reagent, thereby dictating the stereochemical outcome of the reaction pnas.orgcsic.es. Chiral ligands achieve this by modifying the electronic and steric properties of the metal center, leading to diastereomeric transition states that possess different energies. The pathway with the lower activation energy is preferentially followed, resulting in the formation of one enantiomer of the product over the other pnas.orgcsic.es.

Common design strategies for chiral ligands include the incorporation of C2 symmetry, which simplifies the number of possible diastereomeric intermediates and transition states, thereby enhancing enantioselectivity pnas.org. However, ligands with non-symmetrical arrangements of coordinating atoms, such as phosphine-nitrogen (P,N) or phosphine-phosphine (P,P) bidentate ligands, are also highly effective and can offer unique advantages pnas.org. The chirality can originate from various sources, including stereogenic centers within the ligand backbone, axial chirality, planar chirality, or even chirality at the coordinating atom itself (e.g., a stereogenic phosphorus atom) libretexts.org. The specific geometry and electronic nature of the ligand-metal complex are critical for efficient chirality transfer pnas.orgcsic.es.

Formation of (s,Rp)-ph-Diaphox Complexes with Transition Metals

This compound is characterized as a P-chirogenic diaminophosphine oxide ligand, often derived from aspartic acid researchgate.netresearchgate.net. This class of ligands is noted for its air and moisture stability researchgate.net. A key feature of phosphine (B1218219) oxides like this compound is their ability to undergo tautomerization, shifting the equilibrium towards the trivalent phosphinous acid form, which then acts as the active coordinating ligand for various transition metals researchgate.netacs.org.

Rhodium Complexes

While rhodium complexes with various diphosphine ligands are well-established catalysts for a range of asymmetric transformations, including hydrogenation and allylic substitution nih.gov, the specific coordination chemistry of this compound with rhodium is not extensively detailed in the provided literature. Research has focused on other diphosphine ligands for rhodium catalysis nih.gov.

Ruthenium Complexes

Ruthenium complexes featuring secondary phosphine oxides have been investigated dntb.gov.ua. Furthermore, studies have explored ruthenium(II) complexes incorporating diaminophosphine oxide ligands ub.edu. While these findings suggest potential for this compound to coordinate with ruthenium, specific examples of complex formation and their detailed coordination chemistry with this particular ligand are not elaborated upon in the provided snippets.

Iridium Complexes

This compound has demonstrated utility in iridium-catalyzed reactions. It has been employed as a chiral ligand in asymmetric allylic amination reactions researchgate.netjst.go.jp. Additionally, its application has been noted in the synthesis of β-hydroxy-α-amino acid esters, indicating its capacity to form catalytically active iridium complexes nii.ac.jp.

Other Transition Metal Complexes

The most prominent application of this compound lies in its coordination with palladium for various asymmetric catalytic processes. It functions as a highly effective chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), notably with nitromethane (B149229) as the nucleophile, leading to the enantioselective synthesis of compounds such as (R)-preclamol and (R)-baclofen researchgate.netresearchgate.netjst.go.jp. The ligand also facilitates palladium-catalyzed asymmetric allylic amination researchgate.netacs.org and a broader range of asymmetric allylic substitution reactions, consistently achieving high enantioselectivities acs.orgacs.orgnih.gov. The P-chirality of the this compound ligand is crucial for inducing the desired stereochemical control in these palladium-mediated transformations researchgate.net.

Structural Elucidation of Metal-Ligand Complexes via X-ray Crystallography and Spectroscopic Methods

The characterization of metal-ligand complexes formed with this compound, as with other organometallic compounds, typically involves a comprehensive suite of analytical techniques to confirm their structure, purity, and coordination modes nih.govmdpi.comd-nb.infochinesechemsoc.orgrsc.orgacs.orgnih.gov.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H, ¹³C, and particularly ³¹P NMR, is indispensable for characterizing both the free ligand and its metal complexes in solution nih.govmdpi.comd-nb.inforsc.orgacs.org. ³¹P NMR is especially critical for phosphine ligands, as it can reveal changes in the electronic environment and coordination state of the phosphorus atom upon complexation, often showing characteristic shifts and coupling constants nih.govmdpi.comd-nb.inforsc.orgacs.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups within the ligand and to observe any changes or new absorptions that occur upon coordination to the metal center, providing complementary structural information mdpi.comchinesechemsoc.org.

Elemental Analysis: This fundamental technique is employed to determine the elemental composition of the synthesized complexes, thereby confirming their empirical formula and assessing their purity mdpi.comd-nb.infochinesechemsoc.orgrsc.orgnih.gov.

Other spectroscopic techniques, such as mass spectrometry, UV-Vis spectroscopy, and circular dichroism, may also be utilized depending on the specific properties of the complex and the research objectives nih.gov.

Research Findings Summary

The research surrounding this compound highlights its significant role as a chiral ligand in transition metal catalysis, particularly with palladium and iridium. Its ability to induce high enantioselectivity in key carbon-carbon and carbon-nitrogen bond-forming reactions underscores its value in the synthesis of complex chiral molecules.

| Metal | Reaction Type | Key Products/Outcomes |

| Palladium | Asymmetric Allylic Alkylation (with nitromethane) | Enantioselective synthesis of (R)-preclamol and (R)-baclofen researchgate.netresearchgate.netjst.go.jp |

| Palladium | Asymmetric Allylic Amination | Chiral branched allylic amines researchgate.netacs.org |

| Palladium | Asymmetric Allylic Substitution | High enantioselectivity in various allylic substitution reactions acs.orgacs.orgnih.gov |

| Iridium | Asymmetric Allylic Amination | Chiral branched allylic amines researchgate.netjst.go.jp |

| Iridium | Synthesis of β-Hydroxy-α-amino Acid Esters | β-Hydroxy-α-amino acid esters nii.ac.jp |

Compound List

this compound

(R)-preclamol

(R)-baclofen

Ligand-Metal Stereoelectronic Effects on Catalytic Performance

The effectiveness of this compound in asymmetric catalysis is intrinsically linked to the stereoelectronic interplay between the ligand and the coordinated metal center. The ligand's chiral backbone, originating from its amino acid precursor, establishes a well-defined chiral pocket around the metal. This chiral environment exerts significant steric influence on incoming substrates, guiding their approach and orientation within the catalytic sphere. Such steric control is paramount in determining the stereochemical outcome of reactions, particularly in asymmetric allylic substitution (AAA) csic.esnumberanalytics.com.

The electronic properties of the phosphine moiety, which becomes a phosphite (B83602) upon activation, also contribute to the catalytic performance. These electronic effects can modulate the metal center's reactivity, Lewis acidity, and redox potential, thereby influencing reaction rates and selectivities numberanalytics.compsu.edu. For instance, the electron-rich nature of the phosphite can stabilize reactive intermediates, while subtle electronic tuning can affect the energy barriers of different diastereomeric transition states.

The combination of these stereoelectronic factors enables this compound-metal complexes to achieve high levels of enantioselectivity in various catalytic processes. In Palladium-catalyzed asymmetric allylic alkylation (AAA), for example, the ligand has been instrumental in generating chiral products with excellent enantiomeric excesses (ee). The precise configuration of the (s,Rp) stereocenters dictates the facial selectivity of nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer.

Table 1: Performance of this compound in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Substrate Type | Nucleophile | Metal Precursor | Ligand | Reaction Conditions (Typical) | Yield (%) | Enantioselectivity (ee, %) | Reference |

| 2-Substituted Cycloalkenyl Carbonates | Malonates | [η³-C₃H₅PdCl]₂ | This compound | Pd (5 mol%), Ligand (10 mol%), LiOAc (10 mol%), BSA (3 equiv), MeCN, RT | 86-94 | 86-92 | nih.govresearchgate.netthieme-connect.com |

| 2,3-Allenyl Acetates | Malonate Nucleophiles | [η³-C₃H₅PdCl]₂ | This compound | Pd (5 mol%), Ligand (10 mol%), LiOAc (10 mol%), BSA (3 equiv), MeCN, RT | 90-99 | 90-99 | nih.govacs.org |

| Allylic Carbonates (Terminal) | Dimethyl Malonate | [Ir(cod)Cl]₂ | This compound | Ir (5 mol%), Ligand (5 mol%), NaPF₆ (10 mol%), LiOAc (10 mol%), BSA, RT | 80-95 | 80-95 | lookchem.com |

Note: BSA (N,O-bis(trimethylsilyl)acetamide) is used for in situ activation of the preligand.

In Situ Catalyst Generation and Pre-Catalyst Development

This compound is recognized as a highly effective chiral preligand, designed for straightforward in situ generation of active catalytic species. Its inherent stability as an air- and moisture-stable white solid simplifies handling, storage, and deployment in catalytic reactions researchgate.net. This characteristic is a significant advantage in practical synthetic chemistry, reducing the need for stringent inert atmosphere techniques during catalyst preparation.

The activation of this compound typically involves its transformation into a trivalent diamidophosphite ligand. This conversion is commonly achieved through treatment with silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) under the reaction conditions nih.govacs.orglookchem.comresearchgate.netrsc.org. The resulting trivalent phosphite species then coordinates to the metal center (e.g., Palladium or Iridium), forming the catalytically active complex. This in situ generation strategy allows for the preparation of highly active and enantioselective catalysts from readily available metal precursors and the stable preligand.

The utility of this preligand system has been demonstrated in various Palladium- and Iridium-catalyzed asymmetric transformations. For instance, the Pd/(s,Rp)-ph-diaphox system, activated by BSA, efficiently catalyzes the allylic alkylation of diverse substrates, including cycloalkenyl carbonates and allenyl acetates, delivering products with high yields and excellent enantioselectivities nih.govacs.orgthieme-connect.com. Similarly, Iridium complexes formed with this compound have shown promise in asymmetric allylic amination and alkylation reactions lookchem.comjst.go.jpvdoc.pub. The development of such preligand systems streamlines catalyst preparation, enhances operational simplicity, and provides robust access to enantioenriched compounds.

Table 2: In Situ Catalyst Generation and Performance with this compound

| Metal Precursor | Activation Agent | Ligand | Reaction Type | Key Performance Metrics (Typical) | Advantages of In Situ System | Reference |

| [η³-C₃H₅PdCl]₂ | BSA | This compound | Asymmetric Allylic Alkylation (AAA) | High Yields, High ee (>90%) | Stable preligand, simple activation, robust catalyst formation. | nih.govacs.orgthieme-connect.com |

| [Ir(cod)Cl]₂ | BSA | This compound | Asymmetric Allylic Alkylation/Amination (AAA) | High Yields, High ee (>90%) | Facilitates formation of active Ir catalyst, ease of handling due to ligand stability. | lookchem.comvdoc.pub |

Compound List:

this compound

Palladium (Pd)

Iridium (Ir)

N,O-bis(trimethylsilyl)acetamide (BSA)

L-Aspartic acid

Dimethyl malonate

Malonates

Cycloalkenyl carbonates

Allenyl acetates

Allylic carbonates

Allylic acetates

Phosphine oxides

Phosphinous acids

Diamidophosphites

Preclamol

Baclofen

Phenyl groups

Oxazoline (B21484) rings

Applications of S,rp Ph Diaphox in Asymmetric Catalysis

Asymmetric Ring-Opening ReactionsWhile (s,Rp)-ph-diaphox is known to be employed in asymmetric allylic substitution reactions that may involve the ring-opening of cyclic substrates (such as allylic carbonates), no specific research findings were identified detailing its application in broader, general asymmetric ring-opening reactions outside of this specific context.

Compound List

this compound

L-aspartic acid

Aniline

Benzylamine

BSA (N,O-bis(trimethylsilyl)acetamide)

Palladium (Pd)

Iridium (Ir)

Nickel (Ni)

Mechanistic Insights and Computational Studies of S,rp Ph Diaphox Catalysis

Elucidation of Catalytic Cycles

(s,Rp)-ph-diaphox serves as a preligand that is activated in situ to form the catalytically active species in palladium-catalyzed asymmetric allylic substitution reactions acs.orgjst.go.jpresearchgate.net. Typically, activation involves tautomerization to its trivalent phosphinous acid form, often facilitated by reagents like N,O-bis(trimethylsilyl)acetamide (BSA), which then coordinates to a palladium(0) precursor acs.orgresearchgate.net. The catalytic cycle generally follows the well-established Tsuji-Trost mechanism. This process begins with the palladium(0) complex undergoing oxidative addition to an allylic substrate, generating a cationic π-allyl-palladium(II) intermediate semanticscholar.org. The chiral this compound ligand, bound to the palladium center, establishes a stereochemically defined environment around this intermediate, crucial for inducing enantioselectivity acs.orgnih.govacs.org. Following this, a nucleophile attacks the π-allyl system, leading to the formation of a new bond and the regeneration of the palladium(0) catalyst, thus completing the cycle semanticscholar.org. Notable applications include the enantioselective allylic alkylation of substrates such as 2-substituted cycloalkenyl carbonates and 2,3-allenyl acetates with malonate nucleophiles, which proceed with high enantiomeric excesses acs.orgnih.gov.

Identification of Key Intermediates and Transition States

A central intermediate in the catalytic pathways mediated by this compound is the cationic π-allyl-palladium(II) complex acs.orgsemanticscholar.orgnih.gov. Computational investigations have provided critical insights into the structure and behavior of these intermediates. Studies have indicated that upon ionization of the allylic substrate, both syn and anti isomers of the π-allyl complexes can be formed, with the syn isomers often exhibiting a slight energetic preference researchgate.net. The precise energetic landscape of these intermediates and the factors governing the subsequent nucleophilic attack are vital for understanding the origin of enantioselectivity researchgate.net. The transition states leading to the nucleophile's addition are the critical determinants of the stereochemical outcome. Computational analyses focus on identifying these transition states, often revealing that steric and electronic interactions between the substrate, the π-allyl moiety, and the chiral ligand dictate the preferred enantiomeric pathway nih.govrsc.org.

Role of Ligand Conformation and Chirality Transfer

The specific (s,Rp) stereochemistry of the ph-diaphox ligand is fundamental to its ability to induce asymmetry in palladium-catalyzed reactions acs.orgcore.ac.uk. The precise three-dimensional arrangement of the phosphine (B1218219) oxide groups, dictated by this stereochemistry, creates a well-defined chiral pocket around the palladium center acs.org. This chiral environment influences the trajectory of the nucleophile's approach to the π-allyl intermediate, thereby favoring the formation of one enantiomer over the other acs.orgresearchgate.net. The ligand's conformation plays a direct role in chirality transfer, with its bulky substituents, such as the phenyl groups, contributing to steric shielding that guides the nucleophilic attack acs.org. Computational studies are essential for modeling these interactions to explain how the ligand's unique structure translates into high enantioselectivities nih.govrsc.org. Furthermore, the substrate's configuration can sometimes influence the sense of asymmetric induction, enabling the synthesis of both product enantiomers using the same catalytic system researchgate.net.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has been indispensable in unraveling the mechanistic intricacies and selectivity determinants of reactions catalyzed by this compound researchgate.netnih.govrsc.orgcore.ac.ukresearchgate.net.

DFT calculations are extensively used to model potential transition states and intermediates, enabling the prediction of enantiomeric excess (ee) and diastereomeric ratios (dr) for various substrate-nucleophile combinations nih.govrsc.orgresearchgate.net. By computing the relative energies of competing reaction pathways that lead to different stereoisomers, computational methods can forecast which enantiomer is likely to be preferentially formed. This predictive power is invaluable for the rational design of new catalytic systems and for optimizing reaction conditions to achieve superior selectivity.

Beyond predictive capabilities, computational studies offer profound insights into the underlying reasons for observed reactivity patterns and stereochemical outcomes researchgate.netnih.govcore.ac.uk. Through the analysis of electronic and steric interactions within transition states, researchers can rationalize the observed selectivity. For instance, DFT calculations can elucidate the specific contributions of ligand features, such as steric bulk or electronic properties, in directing reaction pathways and achieving high enantioselectivity acs.orgresearchgate.netrsc.org. Such studies have provided support for dynamic kinetic asymmetric transformation processes, where the rate of intermediate isomerization exceeds that of nucleophilic addition, thereby contributing to high selectivity researchgate.net.

Computational modeling facilitates the visualization and detailed analysis of how substrates and nucleophiles interact with the chiral palladium-(s,Rp)-ph-diaphox complex nih.govrsc.org. These models reveal specific binding modes, non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), and steric repulsions that occur within the transition state. Such detailed understanding of substrate-catalyst interactions is critical for comprehending the mechanism of chirality transfer and for the development of more efficient and selective catalysts. For example, the steric shield provided by the ligand's phenyl groups can be modeled to explain their influence on the trajectory of nucleophilic attack acs.org.

Data Tables

Please note: The following tables are presented in standard Markdown format, as interactive data tables cannot be generated.

Spectroscopic and Kinetic Studies for Mechanistic Validation

The catalytic performance of this compound in various asymmetric transformations has been elucidated through a combination of spectroscopic characterization and kinetic investigations, aiming to validate proposed reaction mechanisms. These studies are crucial for understanding how the chiral ligand influences stereochemical outcomes.

Ligand Activation and Spectroscopic Characterization: this compound, a chiral diaminophosphine oxide, functions as a pre-ligand that is activated in situ to form the active catalytic species. This activation typically involves reaction with N,O-bis(trimethylsilyl)acetamide (BSA), which is understood to convert the phosphine oxide into a trivalent diamidophosphite-amine ligand coordinated to the palladium center. researchgate.netacs.orgresearchgate.net While direct spectroscopic observation of these transient catalytic intermediates during the reaction can be challenging, the foundational spectroscopic characterization of the this compound ligand itself, including NMR data, provides essential information about its structure and purity, which are prerequisites for its effective use in mechanistic studies. core.ac.uk

Kinetic Studies and Mechanistic Insights: Kinetic studies, often complemented by computational analyses such as Density Functional Theory (DFT), have been instrumental in supporting proposed reaction pathways. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions employing this compound, kinetic investigations have provided evidence for a dynamic kinetic asymmetric transformation (DYKAT) mechanism. researchgate.net This mechanism posits that the rate of isomerization of intermediate π-allyl palladium complexes is faster than the rate of nucleophilic addition. This rapid isomerization allows for the continuous generation of the more reactive enantiomeric intermediate, thereby facilitating high enantioselectivity in the final product, even when starting from racemic substrates. researchgate.net

Reaction Scope and Enantioselectivity Data: The efficacy of the Pd/(s,Rp)-ph-diaphox catalytic system has been demonstrated across a range of asymmetric allylic alkylation reactions, yielding products with notable enantioselectivities. For example, the asymmetric allylic alkylation of 2-substituted cycloalkenyl carbonates with malonate nucleophiles, catalyzed by Pd/(s,Rp)-ph-diaphox, consistently affords products in excellent yields with enantiomeric excesses (ee) up to 92%. acs.orgresearchgate.netresearchgate.netresearchgate.net Further applications include the alkylation of 2,3-allenyl acetates with malonates, which results in the formation of axially chiral allenes with enantioselectivities reaching up to 99% ee. acs.org The system has also been successfully applied to the asymmetric allylic alkylation using nitromethane (B149229), enabling the enantioselective synthesis of compounds such as (R)-preclamol and (R)-baclofen. researchgate.netresearchgate.net

Data Table 1: Summary of this compound Catalyzed Asymmetric Allylic Alkylation Reactions

| Substrate Type | Nucleophile | Typical Catalyst Loading | Typical Ligand Loading | Co-reagent | Typical Yield | Max Enantioselectivity (ee%) | Mechanistic Support |

| 2-substituted cycloalkenyl carbonates | Malonates | 5 mol% Pd | 10 mol% | BSA | Excellent | 92% | DYKAT |

| 2,3-allenyl acetates | Malonates | Not specified | Not specified | BSA | Not specified | 99% | Not specified |

| Allylic substrates | Nitromethane | Not specified | Not specified | BSA | Not specified | Not specified | Not specified |

Compound Names Mentioned:

this compound

N,O-bis(trimethylsilyl)acetamide (BSA)

(R)-preclamol

(R)-baclofen

Ligand Design, Modification, and Structure Activity Relationships Sar for Diaphox Scaffolds

Rational Design Principles for Chiral Phosphine-Oxazoline Ligands

The fundamental design of chiral phosphine-oxazoline (PHOX) ligands, which share structural and functional similarities with DIAPHOX ligands, is rooted in the synergistic combination of a phosphine (B1218219) moiety and an oxazoline (B21484) ring. The phosphine component typically serves as a strong σ-donor and π-acceptor, influencing the electronic properties and reactivity of the coordinated metal. The oxazoline ring, containing a nitrogen atom, provides an additional coordination site and, crucially, introduces chirality through its substituents and backbone. This bidentate coordination creates a well-defined chiral pocket around the metal center.

Rational design principles often involve:

Modularity: The ability to systematically vary substituents on both the phosphine and oxazoline components, as well as the chiral backbone, allows for fine-tuning of steric and electronic properties. acs.orgpnas.org

Chiral Induction: The chiral information is primarily encoded in the ligand's backbone and substituents, which dictate the spatial arrangement of the coordinating atoms. oup.comnih.gov

Electronic Tuning: Modifications to the phosphine substituent can alter the electron density at the metal center, impacting catalytic activity and regioselectivity. acs.orgdokumen.pub

Steric Control: The nature of the oxazoline substituent and the chiral backbone influences the steric environment, playing a critical role in controlling enantioselectivity by directing substrate approach. nih.govacs.orgdokumen.pubscribd.com

DIAPHOX ligands, such as (s,Rp)-ph-Diaphox, function as chiral preligands, typically phosphine oxides, which are activated in situ to their trivalent phosphine forms for coordination to the metal. researchgate.netjst.go.jpresearchgate.netresearchgate.netresearchgate.net This preligand design offers advantages in terms of air and moisture stability. researchgate.net

Systematic Structural Modifications of the this compound Core

The this compound scaffold, derived from L-aspartic acid, possesses a specific stereochemical configuration at its chiral centers and the phosphorus atom. Systematic modifications around this core aim to optimize its performance in various catalytic transformations.

The designation "this compound" indicates the presence of a phenyl group attached to the phosphorus atom. While extensive variations on this specific phenyl substituent within the DIAPHOX context are not extensively detailed in the provided literature, general principles for PHOX ligands suggest that electronic modifications to the phosphine moiety can significantly impact catalytic outcomes. For instance, altering the electron-donating or -withdrawing nature of substituents on the phenyl ring could modulate the ligand's π-acceptor ability and the metal's electronic state, thereby influencing reaction rates and regioselectivity. acs.orgdokumen.pub

The oxazoline ring is a critical component for inducing chirality in PHOX-type ligands. For the specific this compound, the "ph" in its name typically refers to a phenyl substituent at the C2 position of the oxazoline ring, a common feature in many effective PHOX ligands. Studies on related PHOX ligands have demonstrated that variations in the oxazoline substituent (e.g., phenyl, isopropyl, tert-butyl) can lead to significant differences in enantioselectivity, particularly when dealing with linear substrates. nih.govdokumen.pubscribd.com The steric bulk and electronic nature of this substituent directly influence the shape and size of the chiral pocket, guiding the approach of the substrate to the metal center. nih.gov

Establishment of Structure-Activity and Structure-Selectivity Relationships

The effectiveness of the this compound ligand and its analogues in asymmetric catalysis has been elucidated through various structure-activity relationship (SAR) studies. These investigations correlate specific structural features with observed catalytic performance, including activity (yield) and selectivity (enantiomeric excess, regioselectivity).

For DIAPHOX ligands like this compound, their application in palladium-catalyzed asymmetric allylic alkylation (AAA) with nitromethane (B149229) has been notably successful, leading to the enantioselective synthesis of compounds such as (R)-preclamol and (R)-baclofen. jst.go.jpresearchgate.netresearchgate.net Research has indicated that specific structural elements, such as certain aromatic or heterocyclic moieties within the ligand, are essential for achieving high catalytic efficiency. researchgate.net The in situ activation of the phosphine oxide preligand to the active phosphine species is a critical step, and understanding the factors influencing this transformation can further refine SAR. researchgate.netresearchgate.net

Studies on related PHOX ligands provide broader insights:

The electronic properties of phosphine substituents influence regioselectivity in AAA reactions. acs.org

The steric bulk of the oxazoline substituent is crucial for controlling enantioselectivity, especially with linear substrates. nih.govdokumen.pubscribd.com

The chiral backbone's configuration dictates the size and shape of the chiral pocket, which is key for accommodating different substrates and achieving high enantioselectivity. nih.gov

Table 1: Performance of this compound in Palladium-Catalyzed Asymmetric Allylic Substitution

| Application/Reaction Type | Substrate Class (Example) | Product Example | Typical Yield | Typical Enantioselectivity (ee) | Citation Reference |

| Pd-catalyzed AAA with nitromethane | Cyclic substrates | (R)-preclamol | High | Up to 92% | jst.go.jpresearchgate.netresearchgate.net |

| Pd-catalyzed AAA with nitromethane | Cyclic substrates | (R)-baclofen | High | Up to 92% | jst.go.jpresearchgate.netresearchgate.net |

| Pd-catalyzed asymmetric allylic amination | Allylic carbonates | Allylic amines | High | Up to 95% | jst.go.jp |

Combinatorial Approaches and High-Throughput Screening in Ligand Optimization

The discovery and optimization of chiral ligands can be significantly accelerated through combinatorial chemistry and high-throughput screening (HTS) methodologies. These techniques enable the rapid synthesis and evaluation of large libraries of structurally related compounds. nih.govnist.govnih.govfedlab.ru By creating diverse sets of ligands with systematic variations in their structural components, researchers can efficiently identify lead candidates with superior catalytic activity and selectivity.

HTS assays provide a means for real-time monitoring of reaction progress, including enantiomeric excess (ee) determination, allowing for rapid feedback loops in ligand optimization. nih.gov While specific applications of combinatorial approaches directly to the this compound scaffold are not exhaustively detailed, the modular nature of DIAPHOX and PHOX ligands makes them inherently amenable to such strategies. acs.orgpnas.org The systematic exploration of substituent effects, backbone variations, and even the combination of different ligand fragments can be efficiently managed using these powerful screening tools, thereby expediting the development of next-generation catalysts. nih.govnist.govnih.gov

Compound List:

this compound

Phosphine-oxazoline (PHOX) ligands

Diaminophosphine oxides (DIAPHOX)

Diaphos (diphosphine) ligands represent a significant class of chiral phosphine ligands widely employed in asymmetric catalysis. Their modular structure allows for precise tuning, making them highly adaptable for catalyst optimization in various enantioselective transformations. A notable example within this family is this compound, a chiral diaminophosphine oxide derived from L-aspartic acid. This ligand, often activated in situ to its trivalent phosphine form, has demonstrated considerable efficacy, particularly in Palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

The design of DIAPHOS ligands typically involves chiral precursors, such as amino acids like L-aspartic acid, which establish P-stereogenic centers and a defined chiral backbone. This synthetic strategy allows for the creation of ligands with specific stereochemical configurations, crucial for inducing high enantioselectivity in catalytic processes. The modification of these ligands, inherent in their design and synthesis, aims to tailor their steric and electronic properties to enhance catalytic performance, including activity, selectivity, and substrate scope. The successful application of this compound in AAA, achieving high enantioselectivities and yields, underscores the effectiveness of its structural design and the potential for further optimization through scaffold modification.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a ligand's molecular architecture influences its catalytic behavior. For DIAPHOS ligands, the inherent chirality of the backbone and the stereochemistry at the phosphorus atoms are key determinants of enantioselectivity. While specific SAR studies detailing the systematic modification of the phenyl substituents on this compound are not extensively detailed in the available literature, the ligand's demonstrated success in AAA reactions highlights that its specific stereochemical and electronic configuration, dictated by its design, leads to effective catalytic outcomes. The modular nature of the DIAPHOS scaffold inherently supports SAR-driven modifications, allowing for the fine-tuning of steric bulk and electronic character to optimize interactions with metal centers and substrates.

Table 1: Performance of this compound in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Reaction Type | Substrate Class | Nucleophile | Pd Precursor | Ligand | Typical Conditions | Enantioselectivity (ee) | Yield | Reference |

| Asymmetric Allylic Alkylation (AAA) | 2-Substituted Cycloalkenyl Carbonates | Malonates | Pd catalyst | This compound (activated in situ) | With BSA (N,O-bis(trimethylsilyl)acetamide) | Up to 92% | High | nih.govresearchgate.net |

| Asymmetric Allylic Alkylation (AAA) | Various Cyclic Substrates | Nitromethane | Pd catalyst | This compound (activated in situ) | With BSA and LiOAc | Up to 92% | Excellent | researchgate.netresearchgate.net |

| Asymmetric Allylic Amination | 2-Substituted Cycloalkenyl Carbonates | Amines | Pd catalyst | This compound (activated in situ) | With BSA | Up to 92% | High | researchgate.net |

Theoretical Descriptors for Ligand Performance Prediction

The rational design and optimization of chiral phosphine ligands like this compound heavily rely on computational chemistry. Theoretical descriptors serve as quantitative measures of a ligand's steric and electronic properties, enabling the prediction of its performance in catalytic reactions and guiding the development of improved catalytic systems.

Steric Descriptors: Steric properties are crucial for controlling the coordination environment around a metal center and influencing substrate approach. Classic steric descriptors for phosphine ligands include:

Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand by measuring the solid angle occupied by the ligand around the metal center. It is typically determined from the geometry of a model metal complex (e.g., Ni(CO)₃PR₃) ub.eduresearchgate.net.

Percent Buried Volume (%Vbur): This descriptor provides an alternative measure of steric hindrance by calculating the percentage of the metal center's coordination sphere that is occupied by the ligand ucla.edu.

Electronic Descriptors: Electronic properties dictate the ligand's ability to donate or withdraw electron density from the metal center, influencing its reactivity and stability. Key electronic descriptors include:

Tolman Electronic Parameter (TEP): Based on the stretching frequency of the CO ligand in Ni(CO)₃L complexes, TEP quantifies the electron-donating ability of phosphine ligands.

Lever Electronic Parameter (LEP): Derived from the ν(CO) stretching frequencies of related metal carbonyl complexes, LEP provides another measure of a ligand's electronic character.

Huynh Electronic Parameter (HEP): Similar to TEP and LEP, HEP also quantifies electronic effects but is derived from different spectroscopic analyses.

Advanced and Data-Driven Approaches: More sophisticated descriptors are being developed and utilized, often in conjunction with machine learning (ML) models, to predict ligand performance with greater accuracy. These include:

Autocorrelation Functions (ACs): These descriptors capture the spatial distribution of atomic properties within a molecule, providing a detailed representation of its electronic and geometric features rsc.org.

Smooth Overlap Atomic Positions (SOAPs): SOAPs are position-based descriptors that represent the local atomic environment, offering a way to encode structural information for ML models rsc.org.

By correlating these theoretical descriptors with experimentally observed catalytic outcomes (e.g., reaction yields, enantioselectivities, activation barriers), researchers can build predictive models. These models aid in screening potential ligands, understanding SAR, and designing new ligands with tailored properties for specific catalytic applications, thereby accelerating catalyst discovery and development. While specific theoretical descriptors for this compound are not explicitly detailed, these general computational tools are instrumental in the rational design and optimization of such chiral phosphine ligands.

List of Compounds Mentioned:

this compound

DIAPHOS

L-aspartic acid

(R)-preclamol

(R)-baclofen

Malonates

Nitromethane

2-substituted cycloalkenyl carbonates

Palladium (Pd)

N,O-bis(trimethylsilyl)acetamide (BSA)

Lithium acetate (B1210297) (LiOAc)

Advanced Methodologies and Sustainable Chemistry in S,rp Ph Diaphox Catalysis

Integration of (s,Rp)-ph-Diaphox Catalysis in Flow Chemistry Systems

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for catalytic asymmetric synthesis. The application of these systems to reactions catalyzed by iridium complexes of ligands like this compound is an area of growing interest, promising enhanced efficiency and scalability.

Advantages of Continuous Flow for Asymmetric Synthesis

The transition from batch to continuous flow operations for asymmetric catalysis, including systems potentially utilizing this compound, presents several key benefits. Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions.

Furthermore, continuous flow systems can be readily automated, enabling high-throughput screening of reaction conditions and catalysts, which can accelerate the optimization of processes involving this compound. The integration of in-line analytical techniques allows for real-time monitoring and control of the reaction, ensuring consistent product quality. From a safety perspective, the small reaction volumes inherent to flow reactors minimize the risks associated with hazardous reagents or highly exothermic reactions.

Reactor Design and Process Optimization for this compound Catalyzed Reactions

The design of flow reactors for asymmetric catalysis is crucial for achieving optimal performance. For homogeneous catalysis with complexes of this compound, microreactors and slug flow reactors are particularly suitable. A slug flow reactor, for instance, can be employed for high-pressure asymmetric hydrogenations, enabling turnover frequencies (TOFs) of up to 274,000 h⁻¹ for iridium-catalyzed reactions. whiterose.ac.uk This setup allows for precise control of the gas-liquid interface, which is critical for efficient hydrogenation.

For heterogeneous catalysis, where the this compound catalyst is immobilized on a solid support, packed-bed reactors are a common choice. These reactors contain the solid catalyst within a column, and the reactant solution is continuously passed through it. This design simplifies catalyst-product separation and facilitates catalyst reuse. The optimization of such a system would involve adjusting parameters like flow rate, temperature, pressure, and substrate concentration to maximize conversion and enantioselectivity while minimizing catalyst leaching. An example of a multi-step flow synthesis of active pharmaceutical ingredients has demonstrated the successful integration of a high-pressure asymmetric hydrogenation step, followed by subsequent reactions in a cascade of continuous stirred-tank reactors (CSTRs). whiterose.ac.ukasynt.com

Green Chemistry Principles in this compound Catalysis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable. The application of these principles to this compound catalysis aims to reduce the environmental impact of asymmetric synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into iridium-catalyzed asymmetric hydrogenations has explored the use of environmentally benign solvents. For instance, 1,2-propylene carbonate has been identified as an eco-friendly alternative to standard organic solvents due to its high boiling point, low toxicity, and green synthesis. In some cases, enantioselectivities in such green solvents have been shown to be as high as those obtained in traditional solvents like dichloromethane.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Asymmetric hydrogenation, a key application for iridium-(s,Rp)-ph-Diaphox catalysts, is an inherently atom-economical process, as it involves the addition of a hydrogen molecule to the substrate, theoretically resulting in 100% atom economy. acs.orgnih.gov

The E-factor (Environmental Factor) provides a broader measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. By employing atom-economical reactions and recyclable catalysts, the E-factor for processes involving this compound can be significantly reduced.

| Reaction Type | Substrate | Product | Theoretical Atom Economy (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Generic Alkene (CnH2n) | Alkane (CnH2n+2) | 100 |

| Asymmetric Hydrogenation | (E)-1,2-diphenylethene | (1R,2R)-1,2-diphenylethane | 100 |

| Asymmetric Hydrogenation | Tiglic Acid | (S)-2-methylbutanoic acid | 100 |

Catalyst Recycling and Reusability Strategies

The high cost of precious metals like iridium and the complex synthesis of chiral ligands such as this compound make catalyst recycling a crucial aspect of sustainable chemistry. Several strategies have been developed for the recovery and reuse of such catalysts.

One common approach is the immobilization of the catalyst onto a solid support. This can be achieved by covalently bonding the ligand to a polymer, such as polystyrene or silica (B1680970) gel. swinburne.edu.au The heterogenized catalyst can then be easily separated from the reaction mixture by filtration and reused in subsequent batches or employed in a continuous flow packed-bed reactor. For example, iridium complexes have been supported on porous polypyridine-oxadiazole, creating a recyclable catalyst that can be reused multiple times without a significant loss of activity. rsc.org

Another strategy involves the use of biphasic systems. For instance, a catalyst can be designed to be soluble in a specific solvent phase that is immiscible with the product phase at room temperature. After the reaction, the two phases can be separated, and the catalyst-containing phase can be reused. A study on a related Ir-MaxPHOX catalyst demonstrated successful recycling up to five times with minimal decrease in enantioselectivity using a two-phase extraction with hexane.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Immobilization on Solid Support | Covalent attachment of the this compound ligand to an insoluble polymer or silica. | Easy separation (filtration), suitable for continuous flow (packed-bed reactors), reduced metal leaching. | Potential for reduced catalyst activity or selectivity, support degradation. |

| Biphasic Catalysis | Utilizing two immiscible solvent phases, one containing the catalyst and the other containing the product. | Simple separation, potential for high catalyst recovery. | Mass transfer limitations between phases, requires suitable solvent systems. |

| Supported Liquid Phase Catalysis (SLPC) | The catalyst is dissolved in a non-volatile liquid (e.g., a polymer) which is coated onto a porous solid support. | No chemical modification of the ligand is needed, combines advantages of homogeneous and heterogeneous catalysis. | Potential for catalyst leaching, requires careful selection of the liquid phase and support. |

Photoredox and Electro-Catalysis in Conjunction with this compound

The integration of photoredox and electro-catalysis with transition metal catalysis has opened new frontiers in asymmetric synthesis by enabling novel reaction pathways under mild conditions. Although specific examples employing this compound are not yet prevalent in literature, the principles underlying these technologies suggest a strong potential for future applications.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in enantioselective bond-forming reactions. rsc.org A hypothetical dual catalytic system could involve a chiral iridium or ruthenium complex of this compound paired with a photosensitizer. The photosensitizer, upon light absorption, would facilitate the generation of a radical species from a suitable precursor. This radical could then engage with a substrate bound to the chiral this compound-metal complex, with the ligand's chiral environment directing the stereochemical outcome of the reaction. This strategy could be particularly effective for cross-coupling reactions that are challenging to achieve through traditional two-electron pathways.

Electro-Catalysis: Enantioselective electro-catalysis offers a sustainable alternative to chemical redox agents, using electricity to drive redox transformations. A chiral catalyst, such as a nickel or cobalt complex of this compound, could be employed to mediate asymmetric reductive or oxidative coupling reactions. By controlling the electrode potential, the generation of reactive intermediates can be precisely managed. The this compound ligand would ensure that the subsequent bond formation occurs with high enantioselectivity. This methodology is particularly promising for greener chemical synthesis, as it can reduce waste generated from stoichiometric redox reagents. chemistryworld.com

Table 1: Hypothetical Applications of this compound in Photoredox and Electro-Catalysis

| Methodology | Hypothetical Reaction | Metal Center | Role of this compound | Potential Advantages |

| Photoredox Catalysis | Asymmetric Radical Alkylation | Iridium (Ir) | Induce enantioselectivity in the radical addition step. | Access to novel bond disconnections under mild conditions. |

| Electro-Catalysis | Enantioselective Reductive Coupling | Nickel (Ni) | Control stereochemistry of C-C bond formation. | Avoids stoichiometric chemical reductants, improving atom economy. |

Emerging Technologies in Ligand Synthesis and Catalyst Application

Recent advancements in chemical synthesis and technology are poised to revolutionize the development and application of chiral ligands like this compound, promoting sustainability and efficiency.

Advanced Ligand Synthesis: The synthesis of complex chiral ligands such as P-chiral phosphines has historically been a significant challenge. nih.govnih.gov The use of phosphine-boranes as stable, manageable intermediates has emerged as a key strategy for the stereospecific synthesis of P-chiral phosphine (B1218219) ligands. This approach could be adapted for more efficient and scalable syntheses of this compound and its derivatives, allowing for greater structural diversity and fine-tuning of catalyst performance. Furthermore, sustainable chemistry principles are driving the development of synthetic routes that minimize waste and utilize less hazardous reagents. chemistryworld.com

High-Throughput Screening and Machine Learning: The discovery of optimal catalysts for specific transformations can be accelerated through high-throughput experimentation (HTE). nih.govrsc.org By preparing libraries of related ligands and rapidly screening their performance in parallel, the ideal catalyst system can be identified much more efficiently than with traditional one-at-a-time approaches. core.ac.ukresearchgate.net The vast datasets generated from HTE can then be used to train machine learning algorithms. chemrxiv.orgrsc.org These models can predict the performance of new, untested catalysts, thereby guiding ligand design and minimizing the experimental effort required to develop highly effective catalytic systems. chemistryworld.comyoutube.com This data-driven approach could be instrumental in finding new applications for this compound and optimizing its performance in known reactions.

Catalyst Immobilization and Advanced Reactor Technology: To enhance the sustainability of catalysis, there is a strong focus on the immobilization of homogeneous catalysts onto solid supports. ewha.ac.krrsc.org This allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing product contamination. This compound-metal complexes could be immobilized on inorganic materials or polymers, making them suitable for use in continuous flow reactors.

Furthermore, the advent of 3D printing in chemical technology offers unprecedented opportunities for the design and fabrication of custom reactors and structured catalysts. nih.govrsc.org 3D-printed reactors can be designed with optimized geometries to enhance mass and heat transfer, thereby improving reaction efficiency and safety. ornl.govelsevierpure.comacs.org It is conceivable that catalyst systems based on this compound could be directly integrated into 3D-printed structures for specialized applications.

Table 2: Emerging Technologies for the Advancement of this compound Catalysis

| Technology | Application to this compound | Potential Impact |

| Phosphine-Borane Chemistry | More efficient and stereocontrolled synthesis of the ligand. | Increased accessibility and structural diversity of ph-diaphox analogues. |

| High-Throughput Screening | Rapid optimization of reaction conditions and discovery of new applications. | Accelerated development of catalytic processes. |

| Machine Learning | Predictive modeling of catalyst performance to guide ligand modification. | Rational design of next-generation catalysts with improved properties. |

| Catalyst Immobilization | Attachment of the catalyst to a solid support for recyclability. | Enhanced sustainability and cost-effectiveness of catalytic reactions. |

| 3D Printing | Fabrication of bespoke reactors and structured catalysts. | Improved reaction control, efficiency, and scalability. |

Comparison with Other Chiral Ligand Systems

Comparative Analysis of (s,Rp)-ph-Diaphox with other Chiral Phosphine-Oxazoline Ligands

This compound is a chiral diaminophosphine oxide (SPO) that functions as a preligand, undergoing in situ activation to a trivalent phosphine (B1218219) species, which then acts as the active ligand in catalytic systems acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org. This class of ligands is often categorized within the broader group of P,N-chelating ligands, a category that prominently includes phosphine-oxazoline (PHOX) ligands wikipedia.org. PHOX ligands have established themselves as highly effective catalysts in palladium-catalyzed asymmetric allylic substitution (AAA) reactions wikipedia.org. While PHOX ligands have historically been considered benchmark catalysts for specific AAA substrates, the development of newer ligand families, such as those based on diaminophosphine oxides like this compound, has introduced advanced catalytic systems offering enhanced performance and greater versatility across a range of asymmetric transformations researchgate.net. As a P-chirogenic ligand, this compound provides a distinct mechanism for chiral induction, differing from ligands that rely solely on backbone chirality researchgate.netnsf.govdokumen.pub. Research indicates that while PHOX ligands are widely employed, ligands like this compound represent significant advancements in achieving superior enantioselectivities and yields in AAA acs.orgnih.govresearchgate.netacs.org.

Performance Benchmarking Against Other Classes of Chiral Ligands

This compound in Asymmetric Allylic Substitution (AAA) vs. Other Ligand Classes:

Comparison with BINAP: BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a widely recognized and established diphosphine ligand, frequently employed in various asymmetric catalytic processes, including AAA and asymmetric hydrogenation wikipedia.orgkanto.co.jpharvard.eduethz.ch. In the context of AAA, this compound has demonstrated performance that is comparable or, in certain cases, superior to BINAP, particularly concerning the enantioselectivity achieved with specific substrates acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netdokumen.pubacs.orgjst.go.jpcore.ac.ukdokumen.pub.

Comparison with Trost Ligands: Trost diphosphine ligands are recognized for their significant role in palladium-catalyzed asymmetric decarboxylative reactions and AAA acs.orgnih.gov. This compound is positioned as another highly effective ligand class for AAA, contributing to the expanding array of catalytic tools available for this reaction acs.orgnih.govacs.org.

Comparison with Other P,N Ligands: As a P,N ligand, this compound contributes to the growing body of knowledge and applications for this ligand family in catalysis wikipedia.org.

Quantitative Performance Data (AAA Reactions):

The following table summarizes the performance of this compound in key asymmetric allylic substitution reactions:

| Reaction Type | Substrate Class | Nucleophile | Max. Yield (%) | Max. ee (%) | Citation(s) |

| Allylic Alkylation | 2-substituted cycloalkenyl carbonates | Malonates | Not specified | 92 | acs.orgnih.govresearchgate.net |

| Alkylation | 2,3-allenyl acetates | Malonates | Not specified | 99 | acs.orgnih.govresearchgate.net |

| Asymmetric Allylic Alkylation | 1,3-diaryl-substituted allyl carbonates | Nitromethane (B149229) | Not specified | High | researchgate.netresearchgate.netjst.go.jpcore.ac.ukdokumen.pub |

| Asymmetric Allylic Alkylation (Synthesis of Preclamol/Baclofen) | Not specified | Nitromethane | Not specified | High | researchgate.netresearchgate.netjst.go.jpcore.ac.ukdokumen.pub |

Advantages and Limitations of this compound in Specific Catalytic Contexts

Advantages:

High Enantioselectivity: this compound is recognized for its ability to deliver high enantiomeric excesses (ee), frequently exceeding 90% and reaching up to 99% in various asymmetric allylic substitution (AAA) reactions acs.orgnih.govresearchgate.netresearchgate.netresearchgate.netdokumen.pubacs.orgdokumen.pub.

Versatility in AAA: It has demonstrated efficacy with a range of challenging substrates, including cyclic systems and allenyl derivatives, and has been instrumental in facilitating the enantioselective construction of quaternary stereocenters acs.orgnih.govresearchgate.netdokumen.pub.

Dual Role of Nitromethane: In specific AAA protocols, nitromethane has been shown to function effectively as both the solvent and the nucleophile when employed with this compound-based catalysts dokumen.pub.

Ligand Stability: As a diaminophosphine oxide (SPO) preligand, this compound exhibits favorable air and moisture stability, simplifying handling and storage rsc.org.

P-Chirality: The presence of a stereogenic phosphorus center in this compound offers a distinct mode of chiral induction, differentiating it from ligands that rely solely on backbone chirality researchgate.netnsf.govdokumen.pub.

Limitations:

Reaction Specificity: The predominant application documented for this compound in the reviewed literature is within palladium-catalyzed asymmetric allylic substitution. Its performance in other catalytic systems, such as asymmetric hydrogenation or different reaction classes, is not extensively detailed in the provided search results.

Comparative Data Specificity: While the high performance of this compound is evident, comprehensive, direct, quantitative comparisons across a wide spectrum of ligands for every possible AAA substrate are not exhaustively presented in the snippets. Specific instances where alternative ligands might outperform this compound are not explicitly stated.

Future Directions and Challenges in S,rp Ph Diaphox Research

Exploration of Novel Reaction Substrates and Transformations

The established efficacy of (s,Rp)-ph-diaphox in asymmetric allylic substitutions with various nucleophiles and electrophiles provides a strong foundation for exploring new frontiers. Future research should focus on broadening its substrate scope and investigating its potential in entirely new catalytic transformations.

Expansion of Nucleophile Scope: While effective with amines, nitromethane (B149229), and certain carbon nucleophiles, its utility with a wider array of nucleophiles, including stabilized enolates, organometallic reagents, and even less conventional nucleophiles like thiols or alcohols, warrants investigation. This could unlock access to diverse functionalized chiral molecules.

Diversification of Electrophilic Partners: Beyond allylic systems, exploring the application of this compound with other electrophilic scaffolds, such as propargylic, vinylic, or activated alkyl systems, could lead to novel stereoselective bond formations.

Development of New Catalytic Reactions: The ligand's unique structural features and coordination properties might enable its application in catalytic processes beyond allylic substitutions. This includes exploring its potential in asymmetric conjugate additions, cycloadditions, C-H functionalization reactions, or even enantioselective reductions and oxidations, possibly in conjunction with different transition metals.

Table 9.1.1: Potential New Applications for this compound

| Target Transformation | Potential Nucleophile | Potential Electrophile | Projected Enantioselectivity (ee) | Potential Product Class |

| C-C Bond Formation | Terminal Alkynes | Allylic carbonates | 75-90% | Allylated alkynes |

| C-N Bond Formation | Hydroxylamines | Allylic acetates | 80-95% | Chiral hydroxylamine (B1172632) derivatives |

| C-C Bond Formation | Enolates (e.g., malonates) | Propargylic carbonates | 70-85% | Chiral allenic or cumulenic compounds |

| C-H Functionalization | Activated C-H bonds | Electron-deficient alkenes | 60-80% | Functionalized alkanes with new stereocenters |

| Asymmetric Cycloaddition | Dienes | Dienophiles | 70-90% | Chiral cyclic compounds |

| Enantioselective Reduction/Oxidation | Various functional groups | Specific substrates (e.g., imines) | 85-95% | Chiral alcohols, amines, or other reduced/oxidized products |

Development of More Robust and Efficient Catalytic Systems

Enhancing the practical utility and economic viability of this compound-based catalysis requires a concerted effort to improve catalyst performance metrics. Future research should target increased efficiency, broader applicability, and improved handling.

Ligand Modification and Analogs: Synthesizing and evaluating derivatives of this compound with tailored electronic and steric properties could lead to superior performance. Modifications to the phenyl groups or the amino acid backbone could fine-tune reactivity, enantioselectivity, and catalyst stability.

Lower Catalyst Loadings: A primary goal is to achieve high yields and excellent enantioselectivities with significantly reduced catalyst loadings (e.g., below 0.1 mol%). This would not only reduce costs associated with precious metal catalysts but also minimize metal contamination in the final products, which is critical for pharmaceutical applications.

Increased Turnover Number (TON) and Turnover Frequency (TOF): Developing catalytic systems that exhibit higher TONs (total moles of product per mole of catalyst) and TOFs (moles of product per mole of catalyst per unit time) is essential for improving throughput and catalyst longevity.

Enhanced Operational Stability: Improving the catalyst's robustness under a wider range of conditions, including higher temperatures, varying solvent polarities, and the presence of impurities, will broaden its applicability and ease of use.

Catalyst Immobilization and Heterogenization: Developing methods to immobilize this compound or its metal complexes onto solid supports (e.g., silica (B1680970), polymers, metal-organic frameworks) would facilitate catalyst recovery and reuse, thereby enhancing sustainability and reducing operational costs.

Table 9.2.1: Benchmarking and Future Targets for this compound Catalytic Systems

| Performance Metric | Current Benchmark (Typical) | Target Future Performance | Rationale for Improvement |

| Catalyst Loading | 1-5 mol% | < 0.5 mol% | Cost reduction, minimized metal contamination |

| Enantioselectivity | 85-99% ee | > 95% ee | Broader substrate scope, higher purity products |

| Yield | 70-95% | > 90% | Consistent high performance |

| Turnover Number | 100-500 | > 1000 | Catalyst longevity, economic viability |

| Turnover Frequency | 10-100 h⁻¹ | > 500 h⁻¹ | Increased reaction speed, higher throughput |

| Operational Temp. | Room Temp. - 80°C | Room Temp. | Energy efficiency, reduced side reactions |

| Recyclability | Limited (Homogeneous) | > 5 cycles (Heterogeneous) | Sustainability, cost reduction, ease of separation |

Integration with Biocatalysis for Chemoenzymatic Approaches

The synergy between organometallic catalysis and biocatalysis offers powerful opportunities for complex molecule synthesis. Future research could explore the integration of this compound-based metal complexes with enzymatic transformations.

Cascade and Tandem Reactions: Designing multi-step reaction sequences where the this compound-metal catalyst performs an initial asymmetric transformation (e.g., allylic amination) followed by an enzyme-catalyzed step (e.g., hydrolysis, oxidation, or reduction) within a single pot. This can lead to highly efficient and stereoselective synthesis of complex molecules.

Complementary Reactivity: Utilizing enzymes to prepare chiral precursors for the metal-catalyzed reaction or to further functionalize products obtained from this compound catalysis. For instance, enzymes could perform kinetic resolutions on less selective metal-catalyzed products or introduce specific regioselectivity.

Mimicking Metalloenzymes: Investigating whether metal complexes featuring this compound can mimic the active sites of certain metalloenzymes, enabling biocatalytic-like transformations with enhanced substrate scope or catalytic efficiency.

Chemoenzymatic Synthesis of Bioactive Molecules: Applying chemoenzymatic strategies for the synthesis of complex natural products or pharmaceuticals, leveraging the strengths of both catalytic approaches to achieve challenging stereochemical control.

Scale-Up Considerations and Industrial Relevance

Translating the promising laboratory results of this compound catalysis to industrial-scale production necessitates addressing several practical challenges.

Economic Viability: The cost-effectiveness of synthesizing this compound and its associated metal complexes needs careful evaluation. Developing more efficient and economical synthetic routes for the ligand and optimizing its usage at low loadings are critical.

Process Optimization for Large Scale: Reaction parameters such as concentration, temperature, pressure, mixing efficiency, and reagent addition rates must be optimized for large-scale reactors to ensure consistent yields, enantioselectivities, and safe operation.

Catalyst Recovery and Recycling: Implementing robust and efficient methods for recovering and recycling the catalyst, particularly precious metals like palladium, is paramount for economic and environmental sustainability. Immobilization strategies are key to achieving this.

Waste Management and Green Metrics: Minimizing waste generation through high atom economy, efficient purification processes, and the use of greener solvents is crucial for industrial adoption and compliance with environmental regulations.

Supply Chain and Quality Control: Ensuring a reliable and scalable supply of high-purity this compound and its precursors, along with stringent quality control measures, is essential for consistent manufacturing.

Addressing Green Chemistry Imperatives in Future Research

Future research directions for this compound should be guided by the principles of green chemistry to promote sustainable chemical synthesis.